Cycloleucine

Catalog No.
S660928
CAS No.
52-52-8
M.F
C6H11NO2
M. Wt
129.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloleucine

CAS Number

52-52-8

Product Name

Cycloleucine

IUPAC Name

1-aminocyclopentane-1-carboxylic acid

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

InChI

InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)

InChI Key

NILQLFBWTXNUOE-UHFFFAOYSA-N

SMILES

Array

solubility

SOL IN WATER APPROX 5 G/100 ML

Synonyms

cycloleucine;1-Aminocyclopentanecarboxylicacid;52-52-8;1-Aminocyclopentane-1-carboxylicacid;Cycloleucin;1-Amino-1-cyclopentanecarboxylicacid;1-Amino-cyclopentanecarboxylicacid;1-Amino-1-carboxycyclopentane;Cyclopentanecarboxylicacid,1-amino-;CYCLO-LEUCINE;NSC1026;CB1639;X201;UNII-0TQU7668EI;1-Aminocyclopentanecarboxylate;WR14,997;CHEMBL295830;CHEBI:40547;HSDB5195;NILQLFBWTXNUOE-UHFFFAOYSA-N;Amino-1-cyclopentanecarboxylicacid;EINECS200-144-6;MFCD00001381;SBB004230;1-aminocyclopentane(14c)carboxylicacid

Canonical SMILES

C1CCC(C1)(C(=O)O)N

The exact mass of the compound Cycloleucine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 50000 mg/l (at 25 °c)0.39 msol in water approx 5 g/100 ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1026. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclopentanes. It belongs to the ontological category of non-proteinogenic alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Cycloleucine (1-aminocyclopentanecarboxylic acid, ACPC) is a non-proteinogenic, α,α-disubstituted cyclic amino acid utilized extensively as a biochemical tool and a structural building block. In enzymatic assays, it functions as a classic, non-metabolizable competitive inhibitor of methionine adenosyltransferase (MAT), blocking the synthesis of S-adenosylmethionine (SAM)[1]. In synthetic chemistry, the rigid cyclopentane ring of Cycloleucine imposes strict dihedral angle restrictions when incorporated into peptide backbones, making it a critical reagent for the synthesis of conformationally constrained peptidomimetics and foldamers [2]. Its dual utility requires procurement decisions to be based on either its active-site competitive profile against natural methionine or its specific steric bulk relative to other unnatural amino acids.

Substituting Cycloleucine with natural amino acids or alternative synthetic constraints fundamentally alters experimental and structural outcomes. In methylation studies, replacing Cycloleucine with natural methionine results in rapid metabolism and SAM pathway activation, whereas Cycloleucine provides a stable, non-metabolizable blockade at the MAT active site[1]. In peptide synthesis, utilizing acyclic α-aminoisobutyric acid (AIB) or the six-membered 1-aminocyclohexanecarboxylic acid (ACHC) instead of Cycloleucine shifts the thermodynamic folding landscape. For example, ACHC strongly drives the formation of 14-helices in β-peptides, whereas the specific torsional strain of Cycloleucine's five-membered ring is required to stabilize 12-helices [2]. Consequently, structural substitution compromises both enzymatic assay integrity and peptidomimetic secondary structure.

Substrate-Competitive MAT Inhibition Profile

Cycloleucine serves as a foundational reference compound for MAT inhibition because it competes directly at the active site without being consumed. While modern allosteric inhibitors like PF-9366 bind to dimer-specific pockets with nanomolar affinity (IC50 = 420 nM), Cycloleucine acts as a direct competitive inhibitor against methionine and ATP, exhibiting Ki values between 209 and 1633 µM across various MAT isoforms [1]. This specific mechanism makes it indispensable for assays requiring active-site competition rather than allosteric modulation.

Evidence DimensionMAT inhibition mechanism and affinity
Target Compound DataCycloleucine: Ki = 209–1633 µM (active-site competitive)
Comparator Or BaselinePF-9366: IC50 = 420 nM (allosteric); Methionine: natural substrate
Quantified DifferenceCycloleucine provides direct active-site competition unlike allosteric modulators, and resists metabolism unlike methionine.
ConditionsIn vitro MAT isoform enzymatic assays

Procurement of Cycloleucine is necessary when experimental designs require direct, non-metabolizable competition at the MAT active site rather than allosteric enzyme suppression.

Dihedral Restriction for 12-Helix Foldamer Stabilization

The incorporation of cyclic unnatural amino acids dictates the secondary structure of synthetic peptides. When comparing cyclic homologues, the five-membered ring of Cycloleucine (ACPC) restricts backbone dihedral angles to specifically promote the formation of 12-helices in oligomers. In contrast, the six-membered ring of ACHC promotes larger dihedral angles that strictly stabilize 14-helical conformations[1]. This distinct structural divergence means that ACPC and ACHC cannot be used interchangeably in foldamer design.

Evidence DimensionHelical conformation induction in oligomers
Target Compound DataCycloleucine (ACPC): Stabilizes 12-helix architectures
Comparator Or BaselineACHC: Stabilizes 14-helix architectures
Quantified DifferenceRing-size difference fundamentally alters the hydrogen-bonding pattern, shifting the structure from a 14-helix (ACHC) to a 12-helix (ACPC).
ConditionsSolid-phase peptide synthesis and solution-state structural analysis

Chemists must select Cycloleucine specifically when targeting 12-helical secondary structures in peptidomimetic drug discovery, as ACHC will yield an incorrect fold.

Low-Affinity Glycine-Site NMDA Receptor Antagonism

Cycloleucine functions as a low-affinity antagonist at the NMDA receptor-associated glycine site. It exhibits a Ki of approximately 600 µM . Compared to highly potent, tight-binding antagonists like L-701,324 (IC50 = 2 nM), Cycloleucine's low affinity allows for rapid reversibility in electrophysiological wash-out experiments. It is utilized as a baseline reference tool to study receptor kinetics without permanently blocking the glycine co-agonist site.

Evidence DimensionNMDA receptor glycine-site binding affinity
Target Compound DataCycloleucine: Ki = 600 µM
Comparator Or BaselineL-701,324: IC50 = 2 nM
Quantified DifferenceCycloleucine binds with ~300,000-fold lower affinity than L-701,324, enabling highly reversible receptor kinetic studies.
ConditionsIn vitro radioligand binding and electrophysiology assays

It is selected for neuropharmacological assays where a low-affinity, easily reversible antagonist is required to establish baseline receptor dynamics.

Active-Site MAT Inhibition Assays

Because Cycloleucine acts as a direct, non-metabolizable competitive inhibitor against methionine, it is the standard choice for establishing baseline active-site MAT inhibition in SAM-cycle metabolic studies, distinguishing active-site competition from allosteric modulation [1].

Synthesis of 12-Helical Foldamers

In solid-phase peptide synthesis, Cycloleucine (ACPC) is procured as a specific building block to force the formation of 12-helices in β-peptides or mixed α/β-peptides, an application where alternative cyclic amino acids like ACHC fail due to mismatched dihedral constraints [2].

Reversible NMDA Receptor Kinetic Studies

Due to its low-affinity binding profile (Ki = 600 µM), Cycloleucine is utilized in in vitro electrophysiology where rapid wash-out of a glycine-site antagonist is required to study transient receptor dynamics .

Physical Description

Solid; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]

Color/Form

CRYSTALS FROM ETHANOL & WATER

XLogP3

-2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

129.078978594 Da

Monoisotopic Mass

129.078978594 Da

Heavy Atom Count

9

LogP

-2.28
-2.28 (LogP)

Melting Point

330 °C, DECOMP

UNII

0TQU7668EI

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (93.88%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE (VET): SINGLE DOSES OF ANTILYMPHOCYTE SERUM, CYCLOPHOSPHAMIDE, CYCLOLEUCINE DELAYED ONSET OF HYPERACUTE FORM OF EXPTL ALLERGIC ENCEPHALOMYELITIS IN RATS. CYCLOLEUCINE & TILORONE-HCL WERE PROVEN TO HAVE SYNERGISTIC RELATIONSHIP.
EXPTL USE: (11)C-CYCLOLEUCINE WAS EVALUATED AS TUMOR SCANNING AGENT IN 38 PT. EXTRAPOLATION FROM ANIMAL DATA GIVES 0.01 RAD/UCI FOR WHOLE BODY & LESS THAN 0.06 RAD/UCI FOR PANCREAS. 33/38 HAS GALLIUM CITRATE (67)GA SCANS ALSO; RESULTS 19 POS FORMER & 24 POS (67)GA SCANS.
MEDICATION (VET): CARBOXYL-LABELED (11)C-CYCLOLEUCINE WAS PREPD IN MULTIMILLICURIE AMT. TISSUE DISTRIBUTION (750 MICROCURIE, IV) IN MORRIS 5123 C HEPATOMA BEARING RATS INDICATED THE COMPD HAS POTENTIAL AS TUMOR-LOCALIZING AGENT FOR DETECTING CANCER IN HUMANS.
MEDICATION (VET): CYCLOLEUCINE PROTECTED RATS AGAINST SEIZURES IN MAXIMAL ELECTROSHOCK TEST BUT OFFERED NO PROTECTION AGAINST METRAZOL-(PENTYLENETETRAZOL) INDUCED SEIZURES IN MICE.

Pharmacology

Cycloleucine has cytostatic, immunosuppressive and antineoplastic activities.
Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action

SYNTHETIC AMINO ACID THOUGHT TO ACT AS VALINE ANTAGONIST.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

52-52-8

Absorption Distribution and Excretion

LEVELS OF (14)C IN LIVER & PANCREAS WERE RESPECTIVELY EIGHTFOLD & TWOFOLD THOSE IN BLOOD, 15 MIN AFTER IV DOSE OF [(14)C]-1-AMINOCYCLOPENTANECARBOXYLIC ACID TO RHESUS MONKEYS. (14)C LEVELS IN THESE TISSUES WERE SIMILAR TO THOSE IN BLOOD AFTER 24 HR.
WHEN ADMIN TO MICE CYCLOLEUCINE ACCUM IN TISSUES AT LEVELS BETWEEN 0.02 & 1.29 MG/ML. MOST OF REMAINING 2% WAS ASSOC WITH PROTEIN. ACCUM AGAINST CONCN GRADIENT OCCURRED IN KIDNEY, IN SPLEEN TO GREATER EXTENT & TO MUCH GREATER DEGREE IN PANCREAS. THE DISTRIBUTION RATIOS FOR CNS TISSUE, KIDNEY & SPLEEN DID NOT CHANGE AS FUNCTION OF PLASMA CYCLOLEUCINE CONCN OR OF TIME BETWEEN 4 & 40 DAYS AFTER ADMIN TO MICE. 5 DAYS AFTER ADMIN OF CYCLOLEUCINE TO MICE, HEPATIC CYCLOLEUCINE DISTRIBUTION RATIO WAS CONSIDERABLY GREATER THAN UNITY AT THE LOWEST DOSES & INCR VARIABLY WITH INCR CYCLOLEUCINE PLASMA LEVELS.

Wikipedia

Cycloleucine

Biological Half Life

AT 0.4-0.5 MG/G PLASMA LEVEL AT 24 DAYS WAS NOT SIGNIFICANTLY DIFFERENT FROM THAT AT 1 DAY. HIGHEST DOSES (1-3 MG/G) RESULTED IN NEARLY SIMILAR PLASMA LEVELS BY 4TH DAY. T/2 IN PLASMA WAS EXTREMELY LONG.

Methods of Manufacturing

ZELINSKY, STADNIKOFF, Z PHYSIOL CHEM 75, 350 (1911); CONNORS, ROSS, J CHEM SOC 1960, 2119; CREMLYN, J CHEM SOC 1962, 3977; SUDO, ICHIHARA, BULL CHEM SOC JAPAN 36, 34 (1963). MFR: NETHERLAND PATENT APPLICATION 6,607,754 (1966 TO ROHM & HAAS), CA 67, 73159B (1967).

General Manufacturing Information

Cyclopentanecarboxylic acid, 1-amino-: ACTIVE

Stability Shelf Life

FORMS STABLE METAL SALTS

Dates

Last modified: 08-15-2023
Herberg LJ, Rose IC: Effects of D-cycloserine and cycloleucine, ligands for the NMDA-associated strychnine-insensitive glycine site, on brain-stimulation reward and spontaneous locomotion. Pharmacol Biochem Behav. 1990 Aug;36(4):735-8. [PMID:2170997]
Quinlan et al. Targeting S-Adenosylmethionine biosynthesis with a novel allosteric inhibitor of Mat2A. Nature Chemical Biology, doi: 10.1038/nchembio.2384, published online 29 May 2017

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